9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of chloro, dimethoxyphenyl, thiophenyl, and dihydropyrazolobenzoxazine groups, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Common starting materials might include 2,5-dimethoxybenzaldehyde, thiophene derivatives, and chloro-substituted compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and high-throughput screening can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science and engineering.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine might include other heterocyclic compounds with chloro, dimethoxyphenyl, or thiophenyl groups. Examples could be:
- 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzothiazine
- 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzimidazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C22H19ClN2O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
9-chloro-5-(2,5-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O3S/c1-26-14-6-8-19(27-2)16(11-14)22-25-18(12-17(24-25)21-4-3-9-29-21)15-10-13(23)5-7-20(15)28-22/h3-11,18,22H,12H2,1-2H3 |
InChI Key |
GVAILLQFWRPENC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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